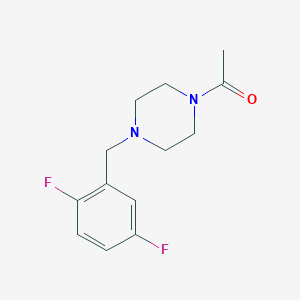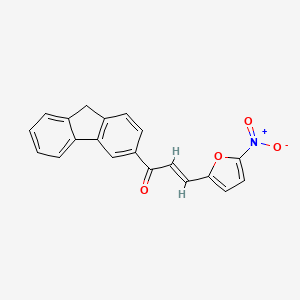
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid, also known as FVTQ, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose levels in the body. FVTQ has shown promising results in the treatment of type 2 diabetes and other metabolic disorders.
作用机制
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid is a potent inhibitor of DPP-4, an enzyme that degrades the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important hormone that stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood glucose levels. By inhibiting DPP-4, 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid increases the levels of GLP-1, leading to improved glucose control.
Biochemical and Physiological Effects:
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces blood glucose levels and improves lipid metabolism. 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been shown to have minimal toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
The advantages of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid in lab experiments include its potency as a DPP-4 inhibitor, its selectivity for DPP-4 over other enzymes, and its minimal toxicity. However, the limitations of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid include its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
For research on 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid include investigating its potential use in combination with other anti-diabetic drugs, optimizing its pharmacokinetics and pharmacodynamics, and exploring its potential use in other metabolic disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid in humans.
Conclusion:
In conclusion, 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its potency as a DPP-4 inhibitor and its minimal toxicity make it an attractive candidate for further research. However, further studies are needed to determine its long-term safety and efficacy in humans.
合成方法
The synthesis of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid involves several steps, including the reaction of 2-fluorophenol with 3-bromotetrahydrofuran, followed by the reaction with piperidine-4-carboxylic acid and the subsequent removal of the protecting group. The final product is obtained after purification through column chromatography. The synthesis of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been optimized to yield high purity and high yield of the compound.
科学研究应用
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has also been investigated for its potential use in the treatment of obesity and non-alcoholic fatty liver disease.
属性
IUPAC Name |
4-(2-fluorophenoxy)-1-(oxolane-3-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO5/c18-13-3-1-2-4-14(13)24-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-23-11-12/h1-4,12H,5-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLDMBLHSPTALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl {5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5300587.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5300596.png)
![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)

![{(1S)-1-(1H-imidazol-4-ylmethyl)-2-oxo-2-[4-(1-pyrrolidinyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]ethyl}amine dihydrochloride](/img/structure/B5300628.png)
![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)

![2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5300659.png)
![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)
![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)
![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)